3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with cyclopropyl alcohol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another trifluoromethylpyridine derivative with similar applications.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H11F3N2O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-9-8(16-7-2-3-7)4-6(5-15-9)10(11,12)13/h4-5,7H,2-3H2,1H3,(H,14,15) |
InChI Key |
CVNIDEBMJHJISJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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